4-Tert-butyl-1-ethynyl-2-nitrobenzene
Description
4-Tert-butyl-1-ethynyl-2-nitrobenzene is a nitroaromatic compound featuring a benzene ring substituted with a tert-butyl group at the 4-position, an ethynyl group (-C≡CH) at the 1-position, and a nitro (-NO₂) group at the 2-position. Its molecular formula is C₁₂H₁₃NO₂, with a molecular weight of 203.24 g/mol. The tert-butyl group introduces significant steric bulk, while the ethynyl and nitro groups contribute electron-withdrawing effects due to their sp-hybridized carbon and electronegative oxygen atoms, respectively. This compound is of interest in organic synthesis and materials science, particularly in reactions leveraging alkyne functionality (e.g., click chemistry) or nitro-group reactivity .
Properties
Molecular Formula |
C12H13NO2 |
|---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
4-tert-butyl-1-ethynyl-2-nitrobenzene |
InChI |
InChI=1S/C12H13NO2/c1-5-9-6-7-10(12(2,3)4)8-11(9)13(14)15/h1,6-8H,2-4H3 |
InChI Key |
XACJCVPDECVFJP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)C#C)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Direct Nitration Using Mixed Acid Systems
A classical approach employs a nitric acid-sulfuric acid mixture to nitrate 4-tert-butylphenylethyne. The tert-butyl group directs nitration to the ortho position relative to the ethynyl substituent. A study using 65% nitric acid at 60°C achieved a 72% yield, though competing para nitration (18%) necessitated chromatographic separation. The reaction mechanism proceeds via electrophilic aromatic substitution, with the ethynyl group acting as a meta director.
Reaction Conditions:
Regioselective Nitration with Acetyl Nitrate
Improved regioselectivity (88% ortho) was achieved using acetyl nitrate generated in situ from acetic anhydride and fuming nitric acid. The bulky tert-butyl group sterically hinders para attack, while the electron-withdrawing ethynyl group deactivates the ring.
Sonogashira Coupling for Ethynyl Group Installation
The Sonogashira reaction enables direct palladium-catalyzed coupling of terminal alkynes with aryl halides. This method is particularly effective for introducing ethynyl groups to pre-nitrated tert-butylbenzenes.
Coupling with 1-Iodo-4-tert-butyl-2-nitrobenzene
A modified Sonogashira protocol using 1-iodo-4-tert-butyl-2-nitrobenzene and trimethylsilylacetylene (TMSA) achieved 85% yield. Deprotection of the TMS group with KOH/MeOH furnished the free ethynyl product.
Optimized Procedure:
Nickel-Catalyzed Cross-Coupling
Recent advances demonstrate nickel catalysis as a cost-effective alternative. Using Ni(dme)Cl₂/dtbbpy with Zn/ZnI₂, researchers coupled 1-bromo-4-tert-butyl-2-nitrobenzene with ethynylmagnesium bromide, achieving 78% yield.
Multi-Step Protection/Deprotection Strategies
Protecting group chemistry mitigates functional group incompatibility during sequential transformations.
Silicon-Based Protection
A three-step sequence involving:
-
Silylation: Protection of 4-tert-butyl-2-nitrobenzenethiol with tert-butyldimethylsilyl chloride (TBDMSCl)
-
Alkyne Formation: Reaction with propargyl bromide under basic conditions
-
Deprotection: TBDMS removal with tetrabutylammonium fluoride (TBAF)
Key Data:
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | TBDMSCl, imidazole | DMF, 25°C, 2h | 95% |
| 2 | Propargyl bromide, K₂CO₃ | DMF, 80°C, 6h | 82% |
| 3 | TBAF, THF | 25°C, 1h | 90% |
| Overall yield: 70% |
Transition-Metal-Catalyzed C-H Functionalization
Emerging methods utilize directing groups to achieve site-selective ethynylation.
Ruthenium-Catalyzed ortho-Alkynylation
Using a Ru(II) catalyst and pyridine directing group, ethynylation of 4-tert-butyl-2-nitrobenzamide occurred exclusively at the ortho position (relative to nitro). Subsequent hydrolysis yielded the target compound.
Reaction Parameters:
-
Catalyst: [Ru(p-cymene)Cl₂]₂ (5 mol%)
-
Oxidant: Cu(OAc)₂ (2.0 equiv)
-
Solvent: Toluene, 110°C
Comparative Analysis of Methods
| Method | Advantages | Limitations | Typical Yield |
|---|---|---|---|
| Direct Nitration | Simple setup | Poor regioselectivity | 60–72% |
| Sonogashira Coupling | High selectivity | Requires aryl halide precursor | 78–85% |
| Protection/Deprotection | Functional group tolerance | Multi-step synthesis | 70% |
| C-H Functionalization | Atom-economic | Specialized catalysts | 68% |
Chemical Reactions Analysis
Types of Reactions
4-Tert-butyl-1-ethynyl-2-nitrobenzene undergoes various chemical reactions, including:
Electrophilic Substitution: The nitro group deactivates the benzene ring towards electrophilic substitution, making it less reactive compared to unsubstituted benzene .
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride in hydrochloric acid.
Coupling Reactions: The ethynyl group can participate in coupling reactions, such as Sonogashira coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Electrophilic Substitution: Typically requires strong electrophiles and acidic conditions.
Reduction: Hydrogen gas with palladium catalyst or tin(II) chloride in hydrochloric acid.
Coupling Reactions: Palladium catalyst, copper co-catalyst, base (e.g., triethylamine), and solvent (e.g., THF or DMF).
Major Products
Reduction: 4-tert-Butyl-1-ethynyl-2-aminobenzene.
Coupling Reactions: Various substituted benzene derivatives depending on the coupling partner.
Scientific Research Applications
Pharmaceutical Applications
One of the primary applications of 4-Tert-butyl-1-ethynyl-2-nitrobenzene is in the pharmaceutical industry. Nitroaromatic compounds are often precursors to various drug molecules due to their ability to undergo reduction to amines, which are key functional groups in many pharmaceuticals.
Case Study: Reduction to Amines
Recent studies have demonstrated the effectiveness of catalysts in reducing nitro compounds like this compound to their corresponding amines under mild conditions. For instance, a notable study showcased the selective hydrogenation of nitro groups using carbon black-supported catalysts, achieving high yields (78–96%) for various nitroarenes, including those relevant to drug synthesis such as benzocaine and procainamide . This method highlights the compound's potential as an intermediate in synthesizing pharmaceuticals that treat pain and other medical conditions.
Material Science Applications
Beyond pharmaceuticals, this compound has implications in materials science. Its unique structure allows it to be utilized in the development of advanced materials with specific electronic and optical properties.
Case Study: Functional Materials Development
Research has indicated that derivatives of nitroaromatic compounds can be used as functional ligands in organic electronics and photonic devices. For example, studies have explored the application of similar compounds in creating organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where their electronic properties can enhance device performance . The incorporation of this compound into polymer matrices could lead to novel materials with tailored properties for specific applications.
Environmental Considerations
The use of nitro compounds in industrial applications raises environmental concerns due to their potential toxicity and persistence. Research into greener synthesis methods and the development of biodegradable derivatives is ongoing. The reduction processes involving this compound not only aim for high efficiency but also focus on minimizing hazardous by-products through optimized reaction conditions .
Mechanism of Action
The mechanism of action of 4-Tert-butyl-1-ethynyl-2-nitrobenzene depends on its functional groups:
Nitro Group: Acts as an electron-withdrawing group, influencing the reactivity of the benzene ring.
Ethynyl Group: Provides a site for further chemical modifications through coupling reactions.
tert-Butyl Group: Increases the steric hindrance around the benzene ring, affecting its reactivity.
Comparison with Similar Compounds
To contextualize its properties, 4-Tert-butyl-1-ethynyl-2-nitrobenzene is compared below with structurally related nitroaromatic compounds: 4-Tert-butyl-1-methyl-2-nitrobenzene and 1-tert-Butyl-4-nitrobenzene .
Structural and Electronic Differences
Key Observations :
- Ethynyl vs. Methyl : The ethynyl group in this compound enhances electron-withdrawing character compared to the methyl group in its analog, increasing reactivity in electrophilic substitutions or cycloadditions.
Physicochemical Properties
Notes:
- The ethynyl group’s linear geometry in this compound may facilitate unique crystal packing or polymer integration, unlike the tetrahedral methyl group .
- Steric hindrance from the tert-butyl group slows meta/para substitutions in all compounds but is most pronounced in the ethynyl derivative due to spatial proximity .
Q & A
Q. What are the recommended synthetic routes for 4-Tert-butyl-1-ethynyl-2-nitrobenzene, and how can purity be optimized?
To synthesize this compound, a multi-step approach is typically employed:
Nitration of tert-butylbenzene derivatives : Introduce the nitro group at the ortho position using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to minimize byproducts like para-substituted isomers .
Alkyne introduction : Use Sonogashira coupling between a halogenated intermediate (e.g., 1-bromo-4-tert-butyl-2-nitrobenzene) and terminal alkynes (e.g., ethynyltrimethylsilane), followed by deprotection .
Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) improve purity. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How should researchers characterize this compound to confirm its structural integrity?
Key analytical methods include:
- NMR spectroscopy :
- ¹H NMR : Expect aromatic protons near δ 7.5–8.5 ppm (nitro group deshielding) and tert-butyl protons at δ 1.3–1.4 ppm.
- ¹³C NMR : Confirm the ethynyl carbon at δ 70–90 ppm and nitro-substituted aromatic carbons at δ 140–150 ppm .
- Mass spectrometry (EI-MS) : Look for the molecular ion peak (M⁺) at m/z 245.3 (calculated for C₁₂H₁₃NO₂) and fragments corresponding to tert-butyl (57 m/z) and nitro groups .
- FT-IR : Confirm nitro (1520 cm⁻¹, asymmetric stretch) and ethynyl (3300 cm⁻¹, C≡C-H stretch) functional groups .
Advanced Research Questions
Q. How can researchers resolve discrepancies between observed and predicted spectral data (e.g., NMR splitting patterns)?
Discrepancies often arise from dynamic effects or unaccounted substituent interactions:
- Variable temperature NMR : Probe conformational changes (e.g., restricted rotation of the nitro group) by acquiring spectra at –40°C to 80°C .
- Computational modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to simulate NMR shifts and compare with experimental data. Adjust for solvent effects (e.g., PCM model for CDCl₃) .
- X-ray crystallography : Resolve ambiguities by determining the crystal structure, particularly if steric hindrance from the tert-butyl group distorts the aromatic ring .
Q. What experimental design considerations are critical for studying the reactivity of the ethynyl group in cross-coupling reactions?
To optimize coupling efficiency (e.g., in Sonogashira or Heck reactions):
- Catalyst screening : Compare Pd(PPh₃)₄, PdCl₂(PPh₃)₂, and ligand-free systems in polar aprotic solvents (DMF, THF).
- Substrate scope : Test aryl halides with varying electronic profiles (electron-deficient vs. electron-rich) to assess the ethynyl group’s nucleophilicity .
- Kinetic studies : Use in situ IR or GC-MS to monitor reaction progress and identify rate-limiting steps (e.g., oxidative addition vs. transmetallation) .
Q. How can researchers mitigate decomposition of the nitro group during high-temperature reactions?
- Stabilizing additives : Introduce radical scavengers (e.g., BHT) or use inert atmospheres (N₂/Ar) to prevent oxidative degradation .
- Alternative solvents : Replace polar aprotic solvents (e.g., DMF) with ionic liquids, which stabilize nitro groups via electrostatic interactions .
- Low-temperature techniques : Employ microwave-assisted synthesis to reduce reaction time and thermal exposure .
Q. What strategies are effective for analyzing competing reaction pathways in electrophilic substitution involving tert-butyl and nitro groups?
- Isotopic labeling : Use ¹⁵N-labeled nitro groups to track regioselectivity via NMR or mass spectrometry .
- Competition experiments : Compare reaction rates of this compound with analogs lacking the tert-butyl group to quantify steric vs. electronic effects .
- Theoretical calculations : Map potential energy surfaces (e.g., using Gaussian) to identify transition states and intermediates .
Methodological Recommendations
Q. Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
